molecular formula C11H14O3 B6155232 methyl 3-(2-hydroxypropan-2-yl)benzoate CAS No. 1934812-60-8

methyl 3-(2-hydroxypropan-2-yl)benzoate

Cat. No.: B6155232
CAS No.: 1934812-60-8
M. Wt: 194.2
InChI Key:
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Description

Methyl 3-(2-hydroxypropan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-hydroxypropan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-hydroxypropan-2-yl)benzoate typically involves the esterification of 3-(2-hydroxypropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming methyl 3-(2-oxopropan-2-yl)benzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol, yielding 3-(2-hydroxypropan-2-yl)benzyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: Methyl 3-(2-oxopropan-2-yl)benzoate.

    Reduction: 3-(2-hydroxypropan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-(2-hydroxypropan-2-yl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer or a monomer.

Mechanism of Action

The mechanism of action of methyl 3-(2-hydroxypropan-2-yl)benzoate depends on its specific application. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active benzoic acid derivative. This process can target specific enzymes or receptors, leading to various biological effects. The hydroxyl group on the propan-2-yl moiety can also participate in hydrogen bonding, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

    Methyl 3-hydroxybenzoate: Similar structure but lacks the 2-hydroxypropan-2-yl group.

    Methyl 3-(2-methoxypropan-2-yl)benzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Methyl 3-(2-chloropropan-2-yl)benzoate: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness: Methyl 3-(2-hydroxypropan-2-yl)benzoate is unique due to the presence of the 2-hydroxypropan-2-yl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(2-hydroxypropan-2-yl)benzoate involves the esterification of 3-hydroxybenzoic acid with 2-hydroxyisopropyl alcohol in the presence of a catalyst. The resulting ester is then methylated using dimethyl sulfate in the presence of a base.", "Starting Materials": [ "3-hydroxybenzoic acid", "2-hydroxyisopropyl alcohol", "catalyst", "dimethyl sulfate", "base" ], "Reaction": [ "Step 1: In a round-bottom flask, add 3-hydroxybenzoic acid and 2-hydroxyisopropyl alcohol in a 1:1 molar ratio.", "Step 2: Add a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the flask.", "Step 3: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the mixture and extract the ester using a suitable solvent, such as diethyl ether or dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 6: In a separate flask, add the ester and dimethyl sulfate in a 1:1 molar ratio.", "Step 7: Add a base, such as sodium hydroxide or potassium carbonate, to the flask.", "Step 8: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 9: Cool the mixture and extract the product using a suitable solvent, such as diethyl ether or dichloromethane.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 11: Purify the product using column chromatography or recrystallization." ] }

CAS No.

1934812-60-8

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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